2-(2-Methoxyphenyl)sulfanylpyrimidine
Description
2-(2-Methoxyphenyl)sulfanylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a sulfanyl (-S-) group linked to a 2-methoxyphenyl ring. For example, 6-[(2-Methylphenyl)sulfanyl]pyrimidine-dione derivatives are prepared by reacting halogenated pyrimidines with thiophenols under basic conditions . Such methods are likely applicable to the target compound.
Properties
CAS No. |
646511-12-8 |
|---|---|
Molecular Formula |
C11H10N2OS |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)sulfanylpyrimidine |
InChI |
InChI=1S/C11H10N2OS/c1-14-9-5-2-3-6-10(9)15-11-12-7-4-8-13-11/h2-8H,1H3 |
InChI Key |
TZRWMYUKNWGRGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1SC2=NC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)sulfanylpyrimidine typically involves the reaction of 2-methoxyphenylthiol with a pyrimidine derivative under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for 2-(2-Methoxyphenyl)sulfanylpyrimidine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and solvents .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)sulfanylpyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methoxy group or the sulfanyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe for studying protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)sulfanylpyrimidine involves its interaction with specific molecular targets. For example, it can act as an electrophilic warhead, forming covalent bonds with nucleophilic sites on proteins, such as cysteine residues. This can lead to the inhibition of protein function or the modulation of protein activity, which is useful in drug development and biochemical research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Halogen vs. Methoxy Substituents
- The chlorophenyl analog (CAS 343374-33-4) has a molecular weight of 279.77 g/mol and a ChemSpider ID of 26100615. Such halogenated derivatives are often explored for enhanced metabolic stability in drug design .
- 2-(3,4-Dimethoxyphenyl)sulfanylpyrimidine (): The 3,4-dimethoxy substitution (CAS 646511-20-8) increases electron density compared to the 2-methoxy analog. This positional isomer may exhibit distinct hydrogen-bonding patterns and bioavailability due to steric and electronic differences .
Alkyl vs. Aryl Sulfanyl Groups
- 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (): Replacing the aryl group with a methoxyethyl chain reduces aromaticity but enhances flexibility. This compound (C₁₂H₁₇N₃O₂S, MW 279.35 g/mol) forms centrosymmetric dimers via N–H⋯O hydrogen bonds, a feature absent in the rigid aryl-substituted target compound .
Core Heterocycle Modifications
Pyrimidine-Dione Derivatives
- 6-[(2-Methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione (): The addition of carbonyl groups at positions 2 and 4 (pyrimidine-dione) introduces hydrogen-bonding sites, as seen in its crystal structure (C₁₄H₁₆N₂O₂S, MP 210–212°C). This derivative exhibits antiviral and anticancer activity, suggesting that the target compound’s bioactivity could be modulated by similar functional groups .
Pyrazolo[1,5-a]pyrimidinone Systems
- 2-(2-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (): Fusion of a pyrazole ring with pyrimidine alters planarity and electronic distribution.
Electronic and Steric Effects
- 2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine (): The nitro group (CAS 1118787-28-2, MW 247.28 g/mol) introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group.
Melting Points and Solubility
- The methoxyethyl analog () has a lower melting point (113–115°C) compared to the rigid pyrimidine-dione derivative (210–212°C) (), highlighting how alkyl chains reduce crystallinity .
- 5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-(2-pyridinyl)pyrimidine (, CAS 338771-65-6, MW 325.39 g/mol) incorporates a pyridinyl group, likely enhancing water solubility due to increased polarity .
Biological Activity
2-(2-Methoxyphenyl)sulfanylpyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structure of this compound, characterized by a pyrimidine ring and a methoxyphenyl sulfanyl group, suggests diverse interactions with biological targets.
- CAS Number : 646511-12-8
- Molecular Formula : C11H12N2OS
- Molecular Weight : 220.29 g/mol
- IUPAC Name : 2-(2-methoxyphenyl)sulfanylpyrimidine
The biological activity of 2-(2-Methoxyphenyl)sulfanylpyrimidine is primarily attributed to its ability to interact with various molecular targets within biological systems. The methoxy group may enhance lipophilicity, facilitating membrane permeability, while the sulfanyl moiety can participate in nucleophilic attacks on electrophilic centers in proteins.
Antimicrobial Activity
Research indicates that compounds similar to 2-(2-Methoxyphenyl)sulfanylpyrimidine exhibit significant antimicrobial properties. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Preliminary studies suggest that 2-(2-Methoxyphenyl)sulfanylpyrimidine may possess anticancer activity. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and proliferation. The compound's interaction with DNA or RNA synthesis pathways may also contribute to its anticancer effects.
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory properties. Research shows that similar pyrimidine derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibits growth of S. aureus and E. coli | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits TNF-alpha and IL-6 production |
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that a series of pyrimidine derivatives showed significant antibacterial activity against resistant strains, including S. aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.
- Anticancer Mechanisms : In vitro studies indicated that certain pyrimidine analogs could effectively induce apoptosis in human breast cancer cells by activating caspase pathways, showcasing their potential as therapeutic agents against cancer.
- Anti-inflammatory Studies : Research conducted on pyrimidine compounds revealed their ability to downregulate inflammatory markers in animal models, suggesting their utility in treating conditions like rheumatoid arthritis and other inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
